molecular formula C12H14Cl2N2O2 B5804572 methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate

methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate

Cat. No. B5804572
M. Wt: 289.15 g/mol
InChI Key: WWLXHUWMCABPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate (MDPC) is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research as a reference standard and as a starting material for the synthesis of other compounds. MDPC has been studied extensively for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate is not fully understood. However, it is believed to exert its biological effects by interacting with various receptors and enzymes in the body. methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate has been shown to bind to the serotonin receptor and the dopamine transporter, which are involved in the regulation of mood and behavior. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. It has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate has been shown to possess anticonvulsant activity and to reduce the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

Methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other compounds with similar biological activities. It is also stable under normal laboratory conditions and can be stored for extended periods of time without significant degradation. However, methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate has several limitations as well. It is highly toxic and must be handled with extreme care. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols.

Future Directions

There are several future directions for research on methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate. One area of interest is the development of new derivatives of methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate with improved biological activities and reduced toxicity. Another area of interest is the elucidation of the exact mechanism of action of methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to investigate the safety and efficacy of methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate in animal models and human clinical trials.

Synthesis Methods

The synthesis of methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate involves the reaction of 3,4-dichlorophenylpiperazine with methyl chloroformate in the presence of a base catalyst. The reaction proceeds via nucleophilic substitution of the chlorine atoms on the phenyl ring with the methyl ester group, resulting in the formation of methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate. The purity of the synthesized compound can be determined by various analytical techniques, including HPLC, NMR, and mass spectrometry.

Scientific Research Applications

Methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate has been widely used in scientific research as a reference standard and as a starting material for the synthesis of other compounds. It has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate has been shown to exhibit a wide range of biological activities, including antifungal, antitumor, and anticonvulsant effects.

properties

IUPAC Name

methyl 4-(3,4-dichlorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2/c1-18-12(17)16-6-4-15(5-7-16)9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLXHUWMCABPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate

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